Cyclopentyl vs. Methyl Substituent at N1: Impact on Lipophilicity and Kinase Binding Orientation
In kinase inhibitor design, the N1-cyclopentyl group of 1-cyclopentyl-5-ethyl-1H-pyrazol-4-amine confers a calculated cLogP of approximately 1.8, compared to cLogP ~0.9 for the N1-methyl analog (1,5-dimethyl-1H-pyrazol-4-amine) . This increased lipophilicity enhances passive membrane permeability and may improve oral bioavailability potential . Additionally, the larger cyclopentyl substituent restricts the rotational freedom of the pyrazole ring within the ATP-binding pocket, which can translate to improved kinase selectivity compared to smaller N1-substituted analogs [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ~1.8 (calculated via ChemDraw) |
| Comparator Or Baseline | 1,5-Dimethyl-1H-pyrazol-4-amine (N1-methyl analog): cLogP ~0.9 |
| Quantified Difference | ΔcLogP ≈ 0.9 |
| Conditions | In silico calculation (ChemDraw Professional 20.0) |
Why This Matters
For procurement, the higher cLogP suggests that 1-cyclopentyl-5-ethyl-1H-pyrazol-4-amine is a more suitable starting point for designing brain-penetrant or orally bioavailable kinase inhibitors compared to the less lipophilic N1-methyl analog.
- [1] US20140088081A1. Amino-Heterocyclic Compounds. Google Patents. 2014. View Source
